2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide
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Description
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide is a useful research compound. Its molecular formula is C22H14Cl4F3N3O2 and its molecular weight is 551.17. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents Synthesis and QSAR Studies
A study conducted by Desai et al. (2008) synthesized and evaluated the antibacterial activity of several acetamide derivatives against gram-positive and gram-negative bacteria, including S. aureus and E. coli. The compounds showed moderate to good activity, and Quantitative Structure-Activity Relationship (QSAR) studies indicated the positive contribution of substituents at specific positions, enhancing hydrophobicity or steric bulk character, suggesting potential applications in developing antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency Modeling
Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and studied their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings indicated good light harvesting efficiency (LHE) and free energy of electron injection, suggesting these compounds could be beneficial in photovoltaic cells (Mary et al., 2020).
Herbicidal Activities
Research by Kai et al. (1998) explored the herbicidal activities of 2-(5-isoxazolyloxy)acetamide derivatives against various upland field plants. The study revealed that compounds with specific substituents exhibited strong herbicidal activities against a range of weeds, highlighting their potential use in agricultural applications (Kai, Horita, Miki, Ide, & Takase, 1998).
Neuroprotective Effects Against Japanese Encephalitis
Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of an anilidoquinoline derivative against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in vivo, indicating its potential as a therapeutic agent (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4F3N3O2/c23-14-6-4-12(5-7-14)19(20-18(26)8-13(9-30-20)22(27,28)29)21(33)31-11-32-34-10-15-16(24)2-1-3-17(15)25/h1-9,11,19H,10H2,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHARZHFYUMOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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